molecular formula C15H14BrNO5 B8646293 methyl 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylate

methyl 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylate

Cat. No. B8646293
M. Wt: 368.18 g/mol
InChI Key: SLWHOGGAFBNDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08530470B2

Procedure details

Sodium hydroxide (32.6 mL, 65.19 mmol) was added to a stirred suspension of methyl 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylate (8 g, 21.73 mmol) dissolved in MeOH (42 mL) and THF (21 mL) at 0° C. The resulting suspension was stirred at room temperature for 1 h. MeOH (60 mL), THF (10 mL) and water (10 mL) were then added to help stirring. Upon completion, the reaction was cooled to 0° C. and HCl 2N was added to the suspension until pH 2. The solid was collected by filtration, washed with water, AcOEt, diethyl ether and dried with P205 under vacuum at 50° C. to give 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid (7.0 g, 91%). Mass Spectrum: m/z [M+H]+=354.
Quantity
32.6 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
42 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([C:21]([O:23]C)=[O:22])[CH:7]=[C:8]2[C:13]=1[O:12][C:11]([N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=[CH:10][C:9]2=[O:20].C1COCC1.Cl>CO.O>[Br:3][C:4]1[CH:5]=[C:6]([C:21]([OH:23])=[O:22])[CH:7]=[C:8]2[C:13]=1[O:12][C:11]([N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=[CH:10][C:9]2=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
32.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 g
Type
reactant
Smiles
BrC=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)OC
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
42 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
STIRRING
Type
STIRRING
Details
to help stirring
TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the reaction was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water, AcOEt, diethyl ether
CUSTOM
Type
CUSTOM
Details
dried with P205 under vacuum at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.